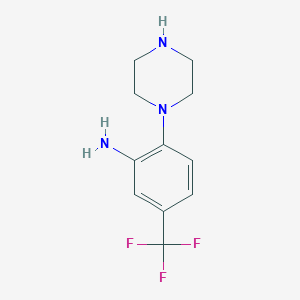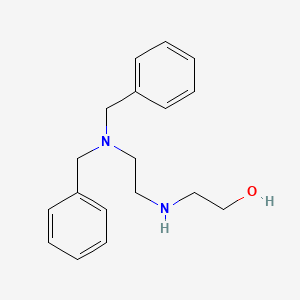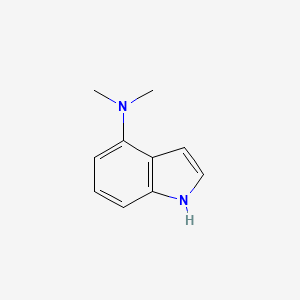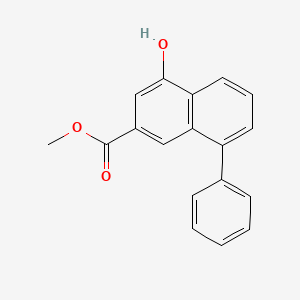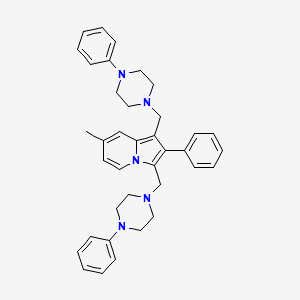
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone.
Introduction of Piperazinyl Groups: The piperazinyl groups are introduced through a nucleophilic substitution reaction using 4-phenyl-1-piperazine and a suitable leaving group on the indolizine core.
Methylation and Phenylation: The final steps involve methylation and phenylation reactions to introduce the 7-methyl and 2-phenyl groups, respectively.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparaison Avec Des Composés Similaires
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-2-phenyl- can be compared with other similar compounds, such as:
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-: This compound lacks the 7-methyl group, which may result in different biological activities and properties.
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-7-methyl-: This compound lacks the 2-phenyl group, which may also lead to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
58892-67-4 |
|---|---|
Formule moléculaire |
C37H41N5 |
Poids moléculaire |
555.8 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-1,3-bis[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C37H41N5/c1-30-17-18-42-35(27-30)34(28-38-19-23-40(24-20-38)32-13-7-3-8-14-32)37(31-11-5-2-6-12-31)36(42)29-39-21-25-41(26-22-39)33-15-9-4-10-16-33/h2-18,27H,19-26,28-29H2,1H3 |
Clé InChI |
OQOBIWLQHYKUTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N2C=C1)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5)CN6CCN(CC6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



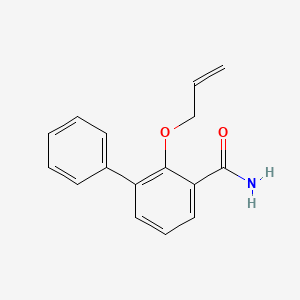
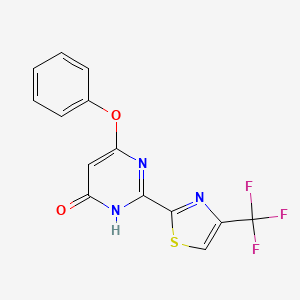
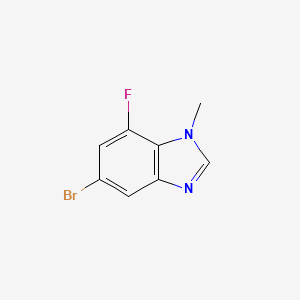
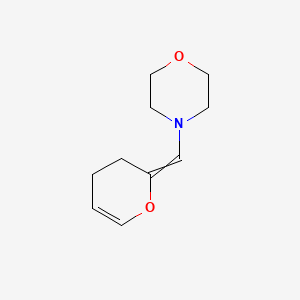

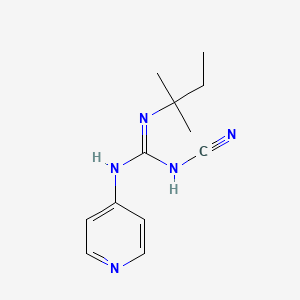
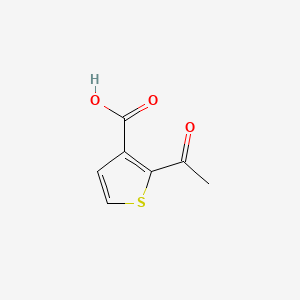
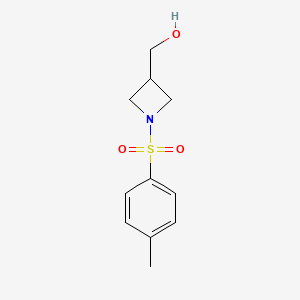
![N-(3-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B13941664.png)
